molecular formula C11H17NO2 B14210296 Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) CAS No. 791739-17-8

Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI)

Cat. No.: B14210296
CAS No.: 791739-17-8
M. Wt: 195.26 g/mol
InChI Key: TZOQRNSNVWMTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) is an organic compound with the molecular formula C9H13NO. It is also known by other names such as Benzyl alcohol, alpha-(1-aminoethyl)-. This compound is characterized by the presence of a benzene ring substituted with a methanol group, an aminoethyl group, a methoxy group, and a methyl group. It is a white solid that is soluble in alcohol and ether but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) involves the reaction of benzyl tert-butylamine with formaldehyde in the presence of sodium hydroxide. This reaction produces a condensation product, which is then treated with hydrochloric acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of dyes, lubricants, and other chemical products.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups differentiates it from other similar compounds and influences its reactivity and interactions .

Properties

CAS No.

791739-17-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-amino-1-(2-methoxy-5-methylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-7-4-5-10(14-3)9(6-7)11(13)8(2)12/h4-6,8,11,13H,12H2,1-3H3

InChI Key

TZOQRNSNVWMTCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C(C)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.